4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)-

Description

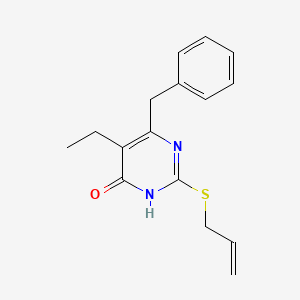

The compound 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is a pyrimidinone derivative characterized by a unique substitution pattern. Its structure includes:

- 5-Ethyl group: Enhances lipophilicity and may influence steric interactions.

- 2-(2-Propenylthio) (allylthio) group: A reactive thioether with a conjugated double bond, enabling participation in radical or electrophilic reactions.

Its physicochemical properties, such as solubility and melting point, are likely influenced by the benzyl and allylthio substituents, though experimental data specific to this compound are absent in the evidence.

Propriétés

Numéro CAS |

199852-43-2 |

|---|---|

Formule moléculaire |

C16H18N2OS |

Poids moléculaire |

286.4 g/mol |

Nom IUPAC |

4-benzyl-5-ethyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C16H18N2OS/c1-3-10-20-16-17-14(13(4-2)15(19)18-16)11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,17,18,19) |

Clé InChI |

UNFBOYLJBBGKHB-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(N=C(NC1=O)SCC=C)CC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of Substituents: The ethyl, phenylmethyl, and propenylthio groups are introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, the phenylmethyl group through Friedel-Crafts alkylation, and the propenylthio group via thiolation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio) is , with a molecular weight of approximately 278.38 g/mol. The compound features a pyrimidinone core structure which is known for its role in various pharmacological activities.

Antitumor Activity

Research has demonstrated that derivatives of pyrimidinones exhibit potent antitumor properties. For example, compounds related to 4(1H)-Pyrimidinone have been evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In studies, certain derivatives showed significantly higher potency than existing treatments like semaxanib .

Antimicrobial Properties

4(1H)-Pyrimidinone derivatives have also been investigated for their antimicrobial activities. The structural variations in the phenyl ring and substituents have been correlated with varying degrees of antibacterial and antifungal efficacy. For instance, specific derivatives demonstrated promising activity against resistant bacterial strains .

Enzyme Inhibition

The compound has been explored as a potential inhibitor for various enzymes involved in metabolic pathways. Its ability to interact with target proteins makes it a candidate for further development as a therapeutic agent in metabolic disorders .

Case Study 1: Antitumor Efficacy

A study conducted on several pyrimidinone derivatives revealed that modifications at the 5 and 6 positions significantly enhanced their antitumor activity. The most potent derivative was tested in vivo using melanoma models, resulting in marked tumor growth inhibition and reduced metastasis .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrimidinone derivatives against clinical isolates of bacteria. The results indicated that certain compounds exhibited MIC values comparable to traditional antibiotics, suggesting their potential as alternative treatments for infections caused by multidrug-resistant organisms .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Key Observations :

Allylthio vs. Methylthio :

- The allylthio group in the target compound (vs. methylthio in ) increases steric bulk and reactivity. Allylthio derivatives are more prone to oxidation or nucleophilic substitution due to the allylic double bond, whereas methylthio groups are less reactive but enhance metabolic stability .

- Example: Allylthio-containing compounds (e.g., CAS 62459-11-4) may exhibit higher antimicrobial activity compared to methylthio analogues due to enhanced electrophilicity .

Benzyl vs. Hydroxyl Groups: The 6-benzyl substituent in the target compound (vs. Hydroxyl groups (as in ) facilitate hydrogen bonding, critical for target binding in enzymes like dihydrofolate reductase .

Nitro and Chloro Substituents: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the pyrimidinone ring, enhancing reactivity in nucleophilic aromatic substitution. In contrast, the target compound’s ethyl and benzyl groups are electron-donating, stabilizing the ring .

Key Insights :

- Unlike nitro-substituted analogues (e.g., ), the absence of electron-withdrawing groups in the target compound may limit its DNA-binding efficacy but improve metabolic stability.

Activité Biologique

4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is a compound belonging to the pyrimidine family, characterized by its unique structure that includes a pyrimidinone core with various substituents. Its chemical formula is , and it has garnered interest for its potential biological activities, particularly in medicinal chemistry.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₂OS |

| Molecular Weight | 251.34 g/mol |

| CAS Registry Number | 2373-84-4 |

| IUPAC Name | 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- |

Structure

The structural representation of the compound highlights the pyrimidinone ring with ethyl, phenylmethyl, and propenylthio substituents. This configuration is believed to influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones exhibit varying degrees of antimicrobial activity. In a study evaluating several pyrimidine derivatives, compounds similar to 4(1H)-Pyrimidinone demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis and protein production .

Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer properties. A case study involving a series of pyrimidinones showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compounds were found to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes involved in nucleotide metabolism. Some studies suggest that compounds like 4(1H)-Pyrimidinone can act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, making it a potential candidate for further development in cancer therapeutics .

Case Study: Antimicrobial Efficacy

In a controlled study, a series of pyrimidinone derivatives were synthesized and tested against a panel of microbial pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity .

Case Study: Anticancer Activity

In vitro assays were conducted on HeLa cells treated with varying concentrations of 4(1H)-Pyrimidinone. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at this concentration. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming the induction of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.